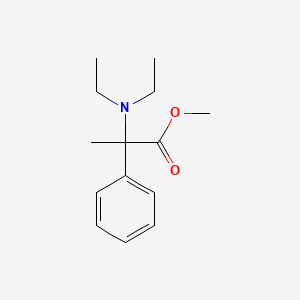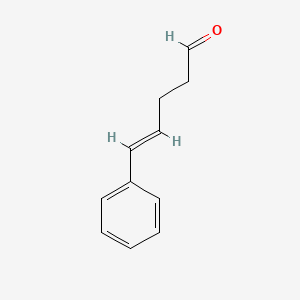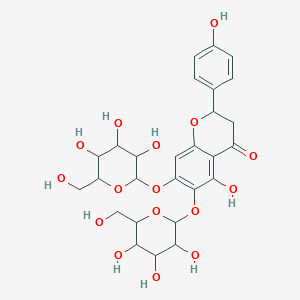![molecular formula C18H17ClNO5+ B12110808 6-chloro-1-[3-(4-methoxyphenoxy)propyl]-6H-3,1-benzoxazin-1-ium-2,4-dione](/img/structure/B12110808.png)
6-chloro-1-[3-(4-methoxyphenoxy)propyl]-6H-3,1-benzoxazin-1-ium-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-1-[3-(4-methoxyphenoxy)propyl]-6H-3,1-benzoxazin-1-ium-2,4-dione is a complex organic compound characterized by its unique benzoxazinone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-[3-(4-methoxyphenoxy)propyl]-6H-3,1-benzoxazin-1-ium-2,4-dione typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxyphenol and 3-chloropropylamine.
Formation of Intermediate: 4-methoxyphenol reacts with 3-chloropropylamine under basic conditions to form 3-(4-methoxyphenoxy)propylamine.
Cyclization: The intermediate is then subjected to cyclization with phosgene or a phosgene equivalent to form the benzoxazinone ring.
Chlorination: Finally, the compound is chlorinated using thionyl chloride or another chlorinating agent to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the benzoxazinone ring, potentially opening it to form simpler amine derivatives.
Substitution: The chlorine atom in the compound is reactive and can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoxazinone derivatives.
科学的研究の応用
Chemistry
In chemistry, 6-chloro-1-[3-(4-methoxyphenoxy)propyl]-6H-3,1-benzoxazin-1-ium-2,4-dione is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of anti-inflammatory and anticancer research.
Medicine
Medically, the compound’s derivatives are explored for their pharmacological properties. The benzoxazinone core is known for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In industry, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.
類似化合物との比較
Similar Compounds
6-chloro-1-[3-(4-hydroxyphenoxy)propyl]-6H-3,1-benzoxazin-1-ium-2,4-dione: Similar structure but with a hydroxy group instead of a methoxy group.
6-chloro-1-[3-(4-ethoxyphenoxy)propyl]-6H-3,1-benzoxazin-1-ium-2,4-dione: Similar structure but with an ethoxy group instead of a methoxy group.
6-chloro-1-[3-(4-methylphenoxy)propyl]-6H-3,1-benzoxazin-1-ium-2,4-dione: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
The uniqueness of 6-chloro-1-[3-(4-methoxyphenoxy)propyl]-6H-3,1-benzoxazin-1-ium-2,4-dione lies in its methoxy group, which can influence its reactivity and interaction with biological targets. This functional group can enhance the compound’s solubility and bioavailability, making it a valuable candidate for further research and development in various fields.
特性
分子式 |
C18H17ClNO5+ |
|---|---|
分子量 |
362.8 g/mol |
IUPAC名 |
6-chloro-1-[3-(4-methoxyphenoxy)propyl]-6H-3,1-benzoxazin-1-ium-2,4-dione |
InChI |
InChI=1S/C18H17ClNO5/c1-23-13-4-6-14(7-5-13)24-10-2-9-20-16-8-3-12(19)11-15(16)17(21)25-18(20)22/h3-8,11-12H,2,9-10H2,1H3/q+1 |
InChIキー |
AMMMZWFQDHHPRE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)OCCC[N+]2=C3C=CC(C=C3C(=O)OC2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1-(1,2,8,14,18,18-Hexamethyl-17-oxo-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-9,11-dien-6-yl)-2-hydroxy-2-methylpropyl] acetate](/img/structure/B12110740.png)


![7-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione](/img/structure/B12110748.png)








